molecular formula C10H13NO2S B1427673 3-(Cyclopropylmethanesulfonyl)aniline CAS No. 1375068-78-2

3-(Cyclopropylmethanesulfonyl)aniline

Cat. No. B1427673
CAS RN: 1375068-78-2
M. Wt: 211.28 g/mol
InChI Key: UPWYOJMXTOBNKF-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethanesulfonyl)aniline is an organic compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 . It is a chemical intermediate used in research and development .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO2S/c11-9-2-1-3-10 (6-9)14 (12,13)7-8-4-5-8/h1-3,6,8H,4-5,7,11H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.28 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Synthesis and Characterization

A study by Li et al. (2011) focused on the synthesis and characterization of partially reduced polynitro aromatic compounds, including 3-(3-nitrophenylsulfonyl)aniline. This research contributed to a better understanding of the mechanisms and intermediates in the reduction of such compounds, which can be essential in designing and synthesizing new reduction products for various applications.

2. Chemical Reactions

The work of Liu, Zheng, and Wu (2017) demonstrated the assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion, starting from anilines. This represents a novel approach in the field of chemical synthesis, showing the potential of using sulfonyl radicals as key intermediates in reactions involving anilines.

3. Dye Intermediate Synthesis

Zhang Ke-dong (2011) researched the preparation of 3-hydroxyethylsulfonyl-aniline, a significant dye intermediate. This study explored an environmentally friendly synthesis method, contributing to the field of sustainable chemical processes in dye manufacturing.

4. Corrosion Inhibition

Research by EL-Deeb et al. (2015) investigated the use of aniline derivatives as corrosion inhibitors. Their study on 3-(12-sodiumsulfonate dodecyloxy) aniline showed its effectiveness in inhibiting aluminum corrosion, indicating the potential application of similar compounds in industrial corrosion protection.

Safety and Hazards

While specific safety data for 3-(Cyclopropylmethanesulfonyl)aniline was not found, it is generally recommended to handle such compounds with good industrial hygiene and safety practice .

properties

IUPAC Name

3-(cyclopropylmethylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-9-2-1-3-10(6-9)14(12,13)7-8-4-5-8/h1-3,6,8H,4-5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWYOJMXTOBNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742973
Record name 3-(Cyclopropylmethanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1375068-78-2
Record name 3-(Cyclopropylmethanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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